![molecular formula C11H8N4O2S B2516908 2-氨基-4-苯基噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮 CAS No. 717860-90-7](/img/structure/B2516908.png)

2-氨基-4-苯基噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

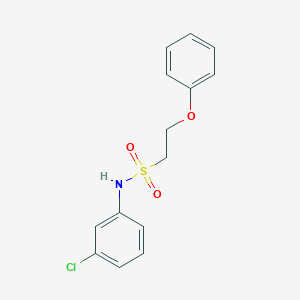

The compound 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a derivative of thiazolo[4,5-d]pyrimidine, which is a class of compounds known for their potential biological activities. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry and biological activity of related thiazolo[4,5-d]pyrimidine derivatives.

Synthesis Analysis

The synthesis of thiazolo[4,5-d]pyrimidine derivatives is of significant interest due to their biological activities. In the first paper, the authors report the synthesis of various derivatives of the guanine analogue 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, which share a core structure with the compound of interest . These derivatives were synthesized to explore their antiviral activity, particularly against human cytomegalovirus (HCMV). The synthesis involved the modification of the thiazolo[4,5-d]pyrimidine scaffold with different substituents to yield compounds with potential antiviral properties.

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyrimidine derivatives is characterized by the presence of a thiazolo[4,5-d]pyrimidine ring system. This core structure is crucial for the biological activity of these compounds. The specific substituents attached to this core can significantly influence the compound's properties and activity. The papers provided do not offer detailed molecular structure analysis of 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, but they do discuss the importance of the thiazolo[4,5-d]pyrimidine scaffold in the context of antiviral research .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[4,5-d]pyrimidine derivatives typically include the formation of the core ring system followed by various functionalization reactions. In the first paper, the authors describe the synthesis of acyclonucleosides and acyclonucleotides derived from 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, which involves reactions such as alkylation and phosphorylation . These reactions are essential for creating compounds with the desired biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-d]pyrimidine derivatives are influenced by their molecular structure. The presence of amino groups, for example, can affect the solubility and reactivity of these compounds. The specific properties of 2-amino-4-phenylthiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione are not discussed in the provided papers. However, the antiviral activity reported in the first paper suggests that the physical and chemical properties of these derivatives are suitable for interaction with biological targets, such as viral enzymes or DNA .

科学研究应用

- 研究发现: 合成并评估了2-氨基-4-苯基噻唑并[4,5-d]嘧啶-5,7(4H,6H)-二酮的新型衍生物。 两种化合物表现出有效的细胞毒性和拓扑异构酶I抑制活性 .

- 研究发现: 合成并评估了3-(取代)-5-(取代)苯胺基-6-(取代)苯基噻唑并[4,5-d]嘧啶-7(6H)-酮-2(3H)-硫酮。 评估了它们的抗真菌潜力 .

抗癌活性

抗真菌特性

含三氟甲基的抗癌衍生物

属性

IUPAC Name |

2-amino-4-phenyl-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O2S/c12-10-13-8-7(18-10)9(16)14-11(17)15(8)6-4-2-1-3-5-6/h1-5H,(H2,12,13)(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEOKOOMBMTSAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)SC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2516825.png)

![2-phenoxy-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2516829.png)

![5-Acetyl-2-amino-4-(4-fluorophenyl)-4,5-dihydropyrano[3,2-b]indole-3-carbonitrile](/img/structure/B2516830.png)

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2516834.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2516841.png)

![2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2516842.png)

![1,7-dimethyl-4-oxo-N-(pyridin-3-ylmethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2516843.png)

![1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2516846.png)

![N-[2-(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]cyclopropanecarboxamide](/img/structure/B2516848.png)